molecular formula C37H42O10 B14613013 [(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate CAS No. 57444-61-8

[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate

Cat. No.: B14613013
CAS No.: 57444-61-8
M. Wt: 646.7 g/mol
InChI Key: DAZVCHHJEVMXLP-RGTVDHTPSA-N
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Description

The compound “[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and phenylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core benzo[e]azulen structure, followed by the introduction of various functional groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its structural complexity and functional groups may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzo[e]azulen derivatives with different functional groups. These compounds may share similar structural features but differ in their specific chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This may confer unique properties, such as specific biological activity or reactivity, that distinguish it from other similar compounds.

Properties

CAS No.

57444-61-8

Molecular Formula

C37H42O10

Molecular Weight

646.7 g/mol

IUPAC Name

[(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,8,10a-trihydroxy-5-[[2-(3-hydroxy-5-methoxyphenyl)acetyl]oxymethyl]-2,10-dimethyl-3-oxo-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-7-yl] 2-phenylacetate

InChI

InChI=1S/C37H42O10/c1-21(2)35(42)18-23(4)37(44)29(34(35)47-32(40)15-24-9-7-6-8-10-24)14-26(19-36(43)30(37)11-22(3)33(36)41)20-46-31(39)16-25-12-27(38)17-28(13-25)45-5/h6-14,17,23,29-30,34,38,42-44H,1,15-16,18-20H2,2-5H3/t23-,29+,30-,34-,35-,36-,37-/m1/s1

InChI Key

DAZVCHHJEVMXLP-RGTVDHTPSA-N

Isomeric SMILES

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)COC(=O)CC4=CC(=CC(=C4)OC)O)O)C)O)OC(=O)CC5=CC=CC=C5)(C(=C)C)O

Canonical SMILES

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)COC(=O)CC4=CC(=CC(=C4)OC)O)O)C)O)OC(=O)CC5=CC=CC=C5)(C(=C)C)O

Origin of Product

United States

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